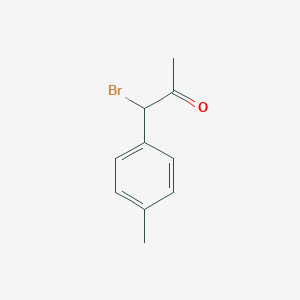

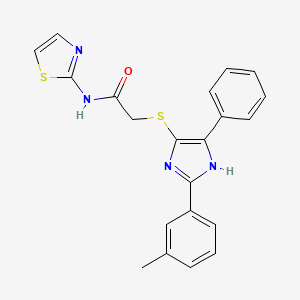

1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

科学的研究の応用

Synthesis and Biological Evaluation

Researchers have developed novel urea and bis-urea derivatives incorporating hydroxyphenyl or halogenphenyl substituents, highlighting their synthesis and biological activity evaluation. These compounds, including urea derivatives, have shown moderate to strong antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. The study identifies compounds with high activity and selectivity towards MCF-7 cells, emphasizing their potential as lead compounds in developing new therapies for breast carcinoma. Furthermore, some urea derivatives exhibited significant antioxidant activity, while one demonstrated notable antimicrobial activity in in vitro assays, suggesting their broad therapeutic potential (Perković et al., 2016).

Antagonistic Effects on Receptors

Isoquinoline and quinazoline urea analogues have been explored for their binding affinity to human adenosine A(3) receptors. The study outlines the synthesis of these derivatives and evaluates their affinities in radioligand binding assays. Findings suggest that certain structural modifications, particularly at specific positions of the quinazoline and isoquinoline rings, enhance adenosine A(3) receptor affinity. This research contributes to understanding the structural requirements for receptor antagonism, indicating the potential of these compounds in designing receptor-targeted therapies (Muijlwijk-Koezen et al., 2000).

Applications in Organic Synthesis

The development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, underscores the versatility of these compounds in organic synthesis. The described method involves transforming ester functionalities adjacent to methylene groups into the desired acyl azide, followed by cyclization to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. This research provides a foundation for synthesizing complex alkaloid structures and highlights the role of urea derivatives in facilitating these synthetic pathways (Mujde, Özcan, & Balci, 2011).

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-24-15-5-3-11(18)8-14(15)21-17(23)20-12-4-2-10-6-7-19-16(22)13(10)9-12/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALARAZCYWNQRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)

![7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2766845.png)